Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
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Overview
Description
The compound is a derivative of benzimidazole, nitrofuran, and benzothiazole . Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring . Nitrofurans are a class of drugs typically used for bacterial infections and some protozoal infections . Benzothiazoles have diverse applications in the field of materials science, pharmaceuticals, and agriculture .
Scientific Research Applications
1. Enolate Addition and Sugar Chain Extension
The compound is utilized in the extension of sugar chains through enolate addition, as demonstrated in the study "Extension of sugar chains by enolate addition to methyl 2,3-di-O-acetyl-4-deoxy-β-L-threo-hex-4-enodialdo-1,5-pyranoside" (Horton & Liav, 1972). This process involves reacting with enolate anions, highlighting the compound's role in complex sugar chemistry.
2. Aldose Reductase Inhibition
Methyl 2-[5,7-Dimethyl-2-(5-Nitrofuran-2-Carbonyl)imino-1,3-Benzothiazol-3-yl]acetate derivatives exhibit potential as aldose reductase inhibitors, according to "Design, synthesis and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors" (Ali et al., 2012). This indicates their potential in developing treatments for diabetic complications.
3. Antimicrobial Activities
In the study "Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes," benzothiazole derivatives, closely related to the this compound, show significant antimicrobial activity (Mishra et al., 2019). This underscores the compound's potential in the development of new antimicrobial agents.
4. Anticancer Activities
Derivatives of this compound, such as "Synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones" (Chandrappa et al., 2008), have shown potential in inhibiting cancer cell proliferation. This suggests a role in cancer research and potential therapeutic applications.
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-9-6-10(2)15-11(7-9)19(8-14(21)25-3)17(27-15)18-16(22)12-4-5-13(26-12)20(23)24/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWRBBSIFZTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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